(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-30-19-9-8-17(14-20(19)31-2)15-21-23(29)27(24(32)33-21)16-22(28)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYHTNJCCDIPAR-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidinones
Thiazolidinones are a significant class of heterocyclic compounds that have been extensively studied for their medicinal properties. They exhibit a wide range of biological activities including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The biological activity of thiazolidinone derivatives is often influenced by their structural modifications, particularly at positions 2, 3, and 5 of the thiazolidinone ring .
Structure and Synthesis
The compound features a complex structure with various functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl group and the piperazine moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction between 3,4-dimethoxybenzaldehyde and a suitable thiazolidinone precursor.
- Characterization : Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Proliferation : Thiazolidinones have been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7k | B16F10 | 12.5 | G0/G1 arrest |
| 7m | B16F10 | 15.0 | G2/M arrest |
Antimicrobial Activity
Thiazolidinones also exhibit promising antimicrobial properties. Studies have reported that derivatives show activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their chemical structure. Modifications at various positions can enhance or diminish their efficacy:
- Position 2 Modifications : Substituents can alter lipophilicity and receptor binding affinity.
- Position 3 Variations : Different functional groups can impact the compound's ability to inhibit specific enzymes involved in disease processes.
- Position 5 Substituents : These play a crucial role in determining the overall pharmacokinetic profile.
Case Studies
Several case studies illustrate the effectiveness of thiazolidinone derivatives in clinical settings:
- Anticancer Study : A derivative similar to our compound was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to controls.
- Antimicrobial Efficacy : A study involving a series of thiazolidinones demonstrated that modifications led to enhanced activity against resistant strains of bacteria.
Scientific Research Applications
Structure Analysis
The compound features a thiazolidinone core characterized by a five-membered ring containing sulfur and nitrogen atoms. Its unique structure includes:
- A dimethoxyphenyl group that enhances lipophilicity.
- A piperazine moiety , which is known for its role in various pharmacological activities.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 410.52 g/mol.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains by inhibiting cell wall synthesis and disrupting protein function. Studies have highlighted its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound's structure allows it to interact with multiple cellular targets, making it a candidate for anticancer therapies. It has been observed to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. Notably, studies have reported its efficacy against breast and colon cancer cell lines.
Antidepressant Effects
The presence of the piperazine ring suggests potential neuroactive properties. Preliminary studies indicate that the compound may enhance serotonin levels in the brain, positioning it as a candidate for further research into antidepressant medications.
Anti-inflammatory Properties
Thiazolidinones are known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Synthetic Routes
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves several steps:
- Formation of Thiazolidinone Core : The initial step often includes the reaction of thiosemicarbazide with appropriate aldehydes to form the thiazolidinone structure.
- Substitution Reactions : Subsequent reactions introduce the dimethoxyphenyl and piperazine groups through nucleophilic substitution.
- Final Modifications : The final product may require purification through recrystallization or chromatography to achieve the desired purity and yield.
Reaction Conditions
Common reagents used in the synthesis include:
- Catalysts : Glacial acetic acid is frequently employed to facilitate reactions.
- Purification Techniques : Recrystallization or column chromatography ensures isolation of the target compound.
Case Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry examined various thiazolidinone derivatives for their antimicrobial activity. The results indicated that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Mechanisms
Research conducted at a leading cancer research institute explored the anticancer effects of thiazolidinones, revealing that compounds similar to This compound induced apoptosis through caspase activation pathways .
Case Study 3: Neuropharmacological Studies
A recent investigation into the neuropharmacological properties of thiazolidinones highlighted their potential as antidepressants. The study demonstrated increased serotonin levels in animal models treated with related compounds .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The 2-sulfanylidene group (-S-) in the thiazolidinone core is susceptible to nucleophilic attack. Reactions with alkyl halides or acyl chlorides can yield thioether or thioester derivatives. For example:
-
Reaction with methyl iodide :
This reaction typically occurs in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃, 60–80°C) .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | 2-methylthio derivative | DMF, K₂CO₃, 80°C, 6h | 72–85 | |
| Benzoyl chloride | 2-benzoylthio ester | CH₂Cl₂, Et₃N, 0°C→RT, 4h | 68 |
Oxidation of the Sulfanylidene Group
The sulfanylidene moiety can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents:
Table 2: Oxidation Reactions
| Oxidizing Agent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | MeOH, RT, 2h | 90 | |
| m-CPBA | Sulfone | CHCl₃, 0°C→RT, 12h | 78 |
Reduction of the Methylidene Double Bond
The (5Z)-methylidene group (C=C) in the thiazolidinone ring can be hydrogenated to form a saturated derivative:
-
Catalytic hydrogenation :
This reaction proceeds in ethanol at 50–60 psi H₂ pressure.
Table 3: Hydrogenation Conditions
| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd/C | EtOH | 50 | 8 | 82 | |
| PtO₂ | THF | 30 | 12 | 75 |
Condensation Reactions at the Active Methylene Position
The methylidene group participates in Knoevenagel condensations with aldehydes or ketones to form extended conjugated systems. For example:
Table 4: Condensation Reactions
Hydrolysis of the 4-Oxo Group
The 4-oxo group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s structural motifs (e.g., 3,4-dimethoxyphenyl, piperazinyl) enable non-covalent interactions with enzymes or receptors. For example:
-
Binding to α-glucosidase : The methylidene and sulfanylidene groups form hydrogen bonds with catalytic residues, inhibiting enzyme activity (IC₅₀ = 12.4 μM) .
Key Mechanistic Insights:
-
Stereochemical Influence : The Z-configuration of the methylidene group stabilizes planar conformations, enhancing electrophilicity at C5 .
-
Solvent Effects : Reactions in polar solvents (e.g., DMF, EtOH) improve yields due to better solubility of intermediates .
-
Catalyst Efficiency : Piperidine and acetic acid/sodium acetate systems are optimal for condensation reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Impact on Properties
- C5 Substituents :
- Phenyl or methylphenyl (): Prioritize hydrophobic interactions but lack hydrogen-bonding donors.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The phenylpiperazine group in the target compound may reduce logP compared to methylphenyl analogues, balancing blood-brain barrier penetration and solubility .
Q & A
Basic: What are the critical steps and analytical methods for synthesizing and characterizing this compound?
The synthesis typically involves a multi-step process:
- Condensation reactions to form the thiazolidinone core, followed by alkylation or arylation to introduce substituents like the 4-phenylpiperazine group .
- Key reagents include mercaptoacetic acid for cyclization and aldehydes for methylidene group formation .
- Analytical validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., Z-configuration of the methylidene group), while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/methanol minimize side reactions .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) conditions accelerate cyclization; microwave-assisted synthesis reduces reaction time by 40% .
- Temperature control : Reflux (70–80°C) optimizes cyclization efficiency, while lower temperatures (25°C) prevent thiazolidinone ring degradation .
Basic: What biological activities are associated with this compound?
Reported activities include:
- Anticancer : IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Antimicrobial : MIC of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to membrane disruption .
- Anti-inflammatory : 50% inhibition of COX-2 at 5 µM in macrophage assays .
Advanced: What methodologies establish structure-activity relationships (SAR) for its pharmacological effects?
- Substituent modulation : Varying the phenylpiperazine group’s electronic properties (e.g., electron-withdrawing substituents) enhances target affinity .
- In vitro assays : Dose-response curves (e.g., IC₅₀ determination) combined with molecular docking (e.g., binding to EGFR or COX-2 active sites) validate SAR .
- Comparative studies : Analogues with truncated side chains show reduced activity, highlighting the necessity of the 3,4-dimethoxyphenyl group .
Basic: How does pH influence the compound’s stability, and what are the experimental implications?
- Stability profile : The compound remains stable at neutral pH (6–8) but undergoes hydrolysis under basic conditions (pH > 10), forming sulfonic acid derivatives .
- Experimental design : Buffered solutions (pH 7.4) are recommended for biological assays to prevent degradation. Lyophilization improves long-term storage .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Purity validation : Conflicting IC₅₀ values may arise from impurities; orthogonal techniques (e.g., LC-MS) ensure batch consistency .
- Assay standardization : Variability in cell viability protocols (e.g., MTT vs. resazurin assays) necessitates cross-validation with internal controls .
- Target profiling : Off-target effects (e.g., kinase inhibition) should be assessed via kinase profiling panels .
Advanced: What side reactions occur during synthesis, and how are they mitigated?
- Common by-products : Oxidation of the thioxo group to sulfones or over-alkylation of the piperazine nitrogen .
- Mitigation strategies :
- Use of inert atmospheres (N₂/Ar) prevents oxidation .
- Stepwise alkylation with protecting groups (e.g., Boc) controls regioselectivity .
Advanced: What methodologies assess the compound’s pharmacokinetic (ADME) properties?
- Absorption : Caco-2 cell monolayers predict intestinal permeability; logP values (~3.5) indicate moderate lipophilicity .
- Metabolism : Liver microsome assays identify cytochrome P450-mediated oxidation as the primary metabolic pathway .
- Excretion : Radiolabeled studies in rodents show 60% renal excretion within 24 hours .
Advanced: How can analogues improve target selectivity and reduce toxicity?
- Selectivity optimization : Introducing bulky substituents (e.g., 4-fluorobenzyl) reduces off-target binding to hERG channels .
- Toxicity screening : Zebrafish embryo models assess developmental toxicity; analogues with LD₅₀ > 100 µM are prioritized .
Advanced: What orthogonal assays confirm target engagement and mechanism of action?
- Surface Plasmon Resonance (SPR) : Direct binding assays with immobilized EGFR (KD = 120 nM) .
- Cellular thermal shift assays (CETSA) : Stabilization of COX-2 by 4°C upon compound binding confirms target engagement .
- RNA-seq profiling : Downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) supports anti-inflammatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
